4-(Diethylamino)benzonitrile 4-(Diethylamino)benzonitrile
Brand Name: Vulcanchem
CAS No.: 2873-90-7
VCID: VC2480888
InChI: InChI=1S/C11H14N2/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3
SMILES: CCN(CC)C1=CC=C(C=C1)C#N
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol

4-(Diethylamino)benzonitrile

CAS No.: 2873-90-7

Cat. No.: VC2480888

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

4-(Diethylamino)benzonitrile - 2873-90-7

Specification

CAS No. 2873-90-7
Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
IUPAC Name 4-(diethylamino)benzonitrile
Standard InChI InChI=1S/C11H14N2/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3
Standard InChI Key KMLGFOAKCYHXCQ-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=C(C=C1)C#N
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C#N

Introduction

Property4-(Dimethylamino)benzonitrile4-(Diethylamino)benzonitrile (Predicted)
Molecular Weight146.19 g/mol 174.24 g/mol (calculated)
Physical FormLight brown crystalline powder Likely crystalline solid
Melting Point72-75°C Likely lower due to disruption of crystal packing by larger ethyl groups
Boiling Point318°C Likely higher due to increased molecular weight
SolubilitySoluble in methanol Potentially more soluble in non-polar solvents due to increased lipophilicity

Photophysical Properties and Intramolecular Charge Transfer

Theoretical Background

Both 4-(Diethylamino)benzonitrile and 4-(Dimethylamino)benzonitrile belong to a class of compounds that exhibit interesting photophysical properties, particularly intramolecular charge transfer (ICT) phenomena. In DMABN, this manifests as dual fluorescence resulting from the presence of two excited states: a locally excited (LE) state and an intramolecular charge transfer (ICT) state .

The ICT process involves electron transfer from the electron-rich amino group to the electron-deficient cyano moiety upon photoexcitation. This process is particularly notable in DMABN, which has been extensively studied as a prototypical model for this phenomenon.

Excited State Dynamics

In DMABN, high-level quantum calculations have identified two excited states responsible for dual fluorescence: a locally excited (LE) state and a charge transfer (CT) state . The CT state undergoes significant geometric distortion in the gas phase but adopts an almost ideal twisted intramolecular charge transfer state (TICT) configuration in polar solvents .

Crystalline Structure and Solid-State Behavior

Crystal Packing Considerations

Studies on crystalline DMABN have shown interesting properties that might differ in 4-(Diethylamino)benzonitrile. In pure DMABN crystals, only a single fluorescence emission band originating from the locally excited (LE) state is observed, with no evidence of ICT fluorescence . The fluorescence decay in these crystals is single-exponential at all temperatures investigated.

For 4-(Diethylamino)benzonitrile, the larger ethyl groups would likely disrupt crystal packing more significantly, potentially altering:

  • Crystal morphology and lattice parameters

  • Intermolecular distances and interactions

  • Solid-state photophysical properties

Temperature Dependence

DMABN crystals show temperature-dependent behavior, with fluorescence spectra measured from 25°C down to −112°C consisting of a single emission band from the LE state . For 4-(Diethylamino)benzonitrile, temperature studies might reveal different behavior due to altered molecular packing and potential changes in the energetic barriers for conformational changes.

Synthesis Methods

From 4-Diethylaminobenzaldehyde

Similar to the synthesis of DMABN from 4-dimethylaminobenzaldehyde , 4-(Diethylamino)benzonitrile could potentially be synthesized via:

  • Reaction with ammonia and iodine in N,N-dimethylformamide

  • Reaction conditions: room temperature for approximately 40 minutes

  • Workup involving sodium thiosulfate to remove excess iodine, followed by extraction with chloroform

The reaction might proceed as follows:
4-Diethylaminobenzaldehyde + NH₃ + I₂ → 4-(Diethylamino)benzonitrile + H₂O + HI

From 4-Chlorobenzonitrile

An alternative approach could involve the substitution of the chloro group in 4-chlorobenzonitrile with diethylamine:

4-Chlorobenzonitrile + HN(CH₂CH₃)₂ → 4-(Diethylamino)benzonitrile + HCl

This reaction would typically require basic conditions and potentially elevated temperatures or a catalyst.

Comparison with Related Compounds

The properties of 4-(Diethylamino)benzonitrile should be considered within the broader context of para-substituted anilines with electron-withdrawing groups. DMABN is part of a family of 4-(dialkylamino)benzenes that exhibit ICT reactions, including those with C(=O)OR, C(=O)R, C(=O)NR₂, and CF₃ as para-substituents .

The diethyl analog would fit into this family with its own unique properties influenced by the larger alkyl groups. The increased steric bulk and electron-donating nature of the diethyl groups would likely produce measurable differences in photophysical behavior compared to the dimethyl analog.

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